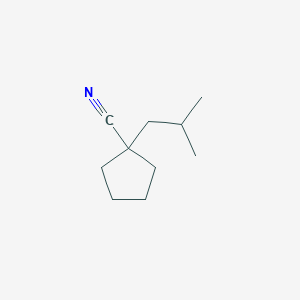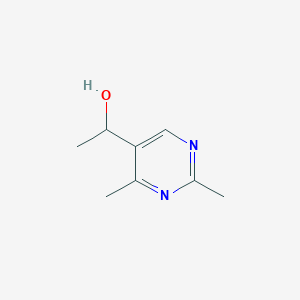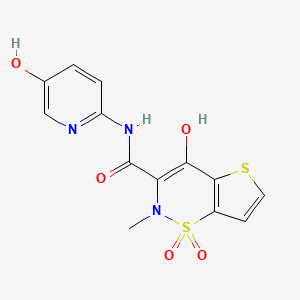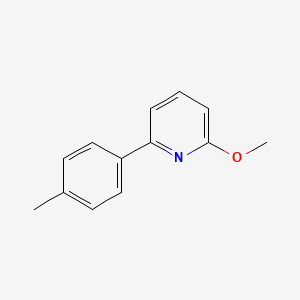
1-(2-Methylpropyl)cyclopentane-1-carbonitrile
Vue d'ensemble
Description
“1-(2-Methylpropyl)cyclopentane-1-carbonitrile” is an organic compound with the molecular formula C10H17N . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a carbonitrile group (C#N) and a 2-methylpropyl group attached . The exact structure can be represented by the SMILES notation:CC(C)CC1(CCCC1)C#N . Physical and Chemical Properties Analysis
The compound has a molecular weight of 151.25 . Detailed physical and chemical properties such as boiling point, density, and melting point are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Cyclopentane rings are crucial in synthetic chemistry, serving as building blocks for more complex molecules. The stereocontrolled intramolecular free-radical cyclization is a powerful method for carbon-carbon bond formation, which is essential for synthesizing cyclopentane derivatives. This approach has enabled the total synthesis of a wide range of compounds, including iso-, neuro-, and phytoprostanes, highlighting the versatility and importance of cyclopentane structures in lipid chemistry (Durand et al., 2004).
Industrial Applications
- Cyclopentanone, a closely related compound, is identified as an important chemical intermediate. Its uses span from the production of fragrances to serving as a solvent in the electronics industry. This highlights the utility of cyclopentane derivatives in various industrial applications (Sinopec Shanghai, 2011).
Agricultural and Food Science
- Compounds such as 1-methylcyclopropene (1-MCP), although structurally distinct, provide insight into the agricultural applications of cycloalkanes. 1-MCP is used to delay ripening and senescence in fruits and vegetables, demonstrating the potential of cyclic compounds in enhancing food preservation and extending shelf life (Watkins, 2006).
Pharmaceutical and Medicinal Chemistry
- The review of jasmonic acid and its derivatives, which are cyclopentanone compounds, underscores the growing interest in small molecules, including plant hormones, in medicinal chemistry. These compounds exhibit a broad range of biological activities, suggesting potential pharmaceutical applications for cyclopentane derivatives (Ghasemi Pirbalouti et al., 2014).
Environmental and Material Sciences
- The development of activated carbons from waste materials for aqueous-phase treatment showcases the importance of sustainable material science research. While not directly related to cyclopentane derivatives, this work illustrates the broad interest in developing innovative materials for environmental applications (Dias et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methylpropyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHGAWYLMGYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)


![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)




![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)



![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
